鲁比普隆

描述

Lubiprostone is a medication used to manage idiopathic chronic constipation . It is also used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer . Lubiprostone is a prostaglandin E1 derivative and a bicyclic fatty acid .

Synthesis Analysis

The synthesis of Lubiprostone involves the conversion of 15-keto prostaglandin VI, a doubly protected form of Lubiprostone, into Lubiprostone . This process can be accomplished through isopropyl ester hydrolysis followed by desilylation, or through desilylation followed by isopropyl ester hydrolysis .

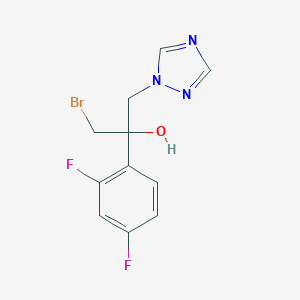

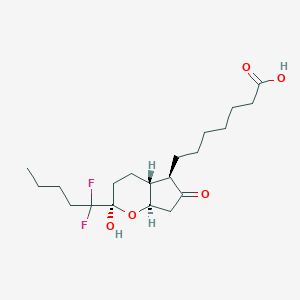

Molecular Structure Analysis

Lubiprostone has a molecular formula of C20H32F2O5 . It crystallizes in space group P1 with a = 9.02025(2), b = 10.72121(2), c = 12.32817(4) Å, α = 78.5566(2), β = 69.6858(2), γ = 77.3292(2)°, V = 1081.069(3) Å3, and Z = 2 .

Chemical Reactions Analysis

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed carbonyl reductase .

Physical And Chemical Properties Analysis

Lubiprostone has a molecular weight of 390.468 g/mol . It is a small molecule and is approved for use .

科学研究应用

慢性便秘的治疗

鲁比普隆因其治疗慢性便秘 (CC) 的疗效而被广泛认可。在系统文献综述和荟萃分析中,它已被与其他药物如利那洛肽和依洛比西特进行比较。主要结局是关于自发性排便变化的疗效。 鲁比普隆在分析中显示出与其他药物相似的疗效 .

安全性概况

除了疗效外,鲁比普隆还具有独特的安全性概况。在研究中比较的药物中,它与恶心风险最高有关。 这些信息对于医生采用个体化方法治疗 CC 患者至关重要 .

肠道通透性的改善

鲁比普隆已被确定为一种潜在的治疗剂,可以改善肠道通透性。 据报道,它通过刺激肠道粘液分泌和紧密连接蛋白的转运,对肠漏综合征 (LGS) 具有有益作用 .

预防动脉粥样硬化发展

研究表明,鲁比普隆可以预防载脂蛋白 E 缺陷小鼠动脉粥样硬化的发展。 它通过恢复肠道屏障,改善 LGS 诱发的炎症,从而减轻动脉粥样硬化 .

粘液释放的刺激

鲁比普隆刺激粘液的释放,这在胃肠道疾病中可能是保护性的,在这种疾病中,粘液的损失被认为是发病机制的贡献因素 .

潜在的治疗应用

作用机制

Target of Action

Lubiprostone, a prostaglandin E1 derivative, primarily targets ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in fluid secretion and maintaining the electrolyte balance in the gastrointestinal tract .

Mode of Action

Lubiprostone acts by specifically activating ClC-2 chloride channels in a protein kinase A action independent fashion . Activation of these channels promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Biochemical Pathways

Lubiprostone stimulates multiple biochemical pathways. It targets serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption .

Pharmacokinetics

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . . This suggests that the compound’s bioavailability is influenced by its metabolic properties.

Result of Action

The activation of ClC-2 chloride channels by lubiprostone results in the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . Lubiprostone also enhances mucus-mobilization and mucosal contractility .

安全和危害

Lubiprostone may cause serious side effects such as severe or ongoing nausea or diarrhea, trouble breathing, or a light-headed feeling . It is advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols . It should be used only in a well-ventilated area and kept away from sources of ignition .

未来方向

Lubiprostone should be taken exactly as directed by a doctor . It is best to take this medicine with food and water to lessen the chances of having nausea . The patient may have tightness in their chest or feel short of breath within 1 hour after taking Lubiprostone . This side effect should go away within 3 hours, but it may occur again when the patient takes their next dose .

生化分析

Biochemical Properties

Lubiprostone activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Cellular Effects

Lubiprostone has been shown to have significant effects on various types of cells and cellular processes. It increases intestinal chloride and fluid secretion without altering sodium and potassium concentrations in the serum . In a study, lubiprostone was found to improve intestinal permeability in apolipoprotein E-deficient mice, suggesting a potential role in the management of leaky gut syndrome .

Molecular Mechanism

Lubiprostone acts by specifically activating ClC-2 chloride channels, which are normal constituents of the apical membrane of the human intestine . This activation is not mediated by protein kinase A action . The activation of these channels leads to the secretion of a chloride-rich fluid, which in turn softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Temporal Effects in Laboratory Settings

In phase 3 trials, lubiprostone 24 µg twice daily significantly increased mean spontaneous bowel movements per week in patients with chronic idiopathic constipation . The drug was generally well tolerated .

Dosage Effects in Animal Models

In animal models, lubiprostone has been shown to improve intestinal permeability and prevent the development of atherosclerosis in apolipoprotein E-deficient mice . The effects of lubiprostone were observed after a 15-week feeding period of a Western diet, followed by 10 weeks of treatment with a Western-type diet with oral supplementation of lubiprostone .

Metabolic Pathways

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed enzymes .

Transport and Distribution

Lubiprostone is thought to act locally, indicating a specific transport and distribution within the gastrointestinal epithelial cells . It enhances the secretion of chloride-rich intestinal fluid, without altering serum electrolyte levels .

Subcellular Localization

Lubiprostone is known to induce membrane trafficking of transporters, which is more pronounced in villus/surface cells compared to the crypt . This includes increased membrane labeling for CFTR, PAT1, NKCC1, and NBCe1, and decreased membrane labeling for NHE3, DRA, and ClC-2 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lubiprostone involves several steps of chemical reactions, starting from commercially available starting materials.", "Starting Materials": [ "2,3,4,5-tetrahydro-6-(propylamino)benzo[b]thiophene", "2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole", "4,4'-dibromo-2,2'-bipyridine", "4,4'-diiodo-2,2'-bipyridine", "1-bromo-3-chloropropane", "Sodium hydride", "Sodium methoxide", "Sodium hydroxide", "Sodium borohydride", "1,2-dibromoethane", "Ethyl acetate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,3,4,5-tetrahydro-6-(propylamino)benzo[b]thiophene by reacting 2,3,4,5-tetrahydrobenzo[b]thiophene with 1-bromo-3-chloropropane in the presence of sodium methoxide.", "Step 2: Synthesis of 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole by reacting 2,3,4,5-tetrahydro-6-(propylamino)benzo[b]thiophene with 2,2-dipyridyl-4,4'-diiodo-2,2'-bipyridine in the presence of sodium hydride.", "Step 3: Reduction of 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole to 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole in the presence of sodium borohydride.", "Step 4: Synthesis of Lubiprostone by reacting 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole with 1,2-dibromoethane in the presence of sodium hydroxide and ethanol as a solvent.", "Step 5: Purification of Lubiprostone by recrystallization from ethyl acetate and methanol mixture." ] } | |

CAS 编号 |

136790-76-6 |

分子式 |

C20H32F2O5 |

分子量 |

390.5 g/mol |

IUPAC 名称 |

7-[(2R)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1 |

InChI 键 |

WGFOBBZOWHGYQH-IDQKJFIUSA-N |

手性 SMILES |

CCCCC([C@]1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

SMILES |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

规范 SMILES |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

外观 |

White to Off-White Solid |

熔点 |

56-59°C |

其他 CAS 编号 |

333963-40-9 136790-76-6 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

溶解度 |

Practically insoluble |

同义词 |

0211, RU 0211, SPI Amitiza lubiprostone Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- RU 0211 RU-0211 RU0211 SPI 0211 SPI-0211 SPI0211 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of lubiprostone?

A1: Lubiprostone is thought to primarily act by stimulating intestinal fluid secretion. While initially believed to activate chloride channel type-2 (ClC-2) [, , , , , ], recent research suggests its action may be mediated through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ].

Q2: How does lubiprostone's activation of chloride channels lead to increased intestinal fluid secretion?

A2: The activation of chloride channels, whether ClC-2 or CFTR, on the apical membrane of intestinal epithelial cells leads to an efflux of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium ions and water into the lumen, increasing the fluidity of intestinal contents and promoting bowel movements [, , ].

Q3: Does lubiprostone affect gastrointestinal motility in addition to its secretory effects?

A3: Yes, research suggests lubiprostone can influence gastrointestinal motility. Studies have shown that it can accelerate small intestine and colonic transit [, , ], possibly through indirect prokinetic effects [] and modulation of pacemaker potentials in interstitial cells of Cajal via activation of ATP-sensitive K+ channels [].

Q4: What is the molecular formula and weight of lubiprostone?

A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of lubiprostone. For detailed structural information, please refer to the drug's official documentation or chemical databases.

Q5: Is there any spectroscopic data available for lubiprostone?

A5: The provided research abstracts do not contain information about the spectroscopic characteristics of lubiprostone.

Q6: What are the approved clinical indications for lubiprostone?

A7: Lubiprostone is approved for the treatment of chronic idiopathic constipation (CIC) in adults [, , , , ] and irritable bowel syndrome with constipation (IBS-C) in adult women [, , ].

Q7: Has lubiprostone shown efficacy in treating constipation in patients with cystic fibrosis?

A9: While research on this specific population is limited, a case series reported positive outcomes with lubiprostone in three adults with cystic fibrosis who experienced constipation and intestinal obstruction [].

Q8: Are there any preclinical studies suggesting potential applications of lubiprostone beyond constipation?

A10: Yes, preclinical studies have indicated that lubiprostone might be useful in promoting mucosal repair in ischemia-injured intestine [, ]. Additionally, it has demonstrated an ability to suppress the growth of colon cancer cells in vitro and in vivo [].

Q9: What is the bioavailability of lubiprostone?

A11: Lubiprostone has low systemic bioavailability due to extensive first-pass metabolism [, ]. It acts locally within the intestinal tract [].

Q10: How is lubiprostone metabolized and excreted?

A12: Lubiprostone is rapidly metabolized, primarily in the gut lumen []. While the exact metabolic pathways are not detailed in the provided abstracts, a majority of the drug and its metabolites are excreted in the urine within 48 hours [].

Q11: What are the most common adverse effects associated with lubiprostone?

A13: The most frequently reported adverse effects in clinical trials include nausea, diarrhea, abdominal pain, headache, and dyspnea [].

Q12: Does lubiprostone have any significant effects on electrolyte balance?

A14: Studies indicate that lubiprostone does not cause clinically meaningful electrolyte imbalances or affect markers of renal function, even with long-term use [].

Q13: Are there any safety concerns regarding the use of lubiprostone in specific patient populations, such as children or pregnant women?

A13: The safety and efficacy of lubiprostone have not been established in children, pregnant women, or breastfeeding mothers. More research is needed to assess its use in these populations.

Q14: What is the typical route of administration for lubiprostone?

A16: Lubiprostone is commercially available as an oral capsule [].

Q15: Are there any alternative formulations or delivery methods being explored for lubiprostone?

A17: While not extensively detailed in the provided abstracts, one study explored the feasibility of administering lubiprostone as a suspension through nasoenteric feeding tubes for patients unable to swallow capsules [].

Q16: Are there any ongoing efforts to develop sustained-release formulations of lubiprostone?

A16: The provided research abstracts do not mention any studies exploring sustained-release formulations of lubiprostone.

Q17: What are the main areas of ongoing research and development related to lubiprostone?

A17: Current research on lubiprostone focuses on:

- Further elucidating its mechanism of action, particularly its interaction with different chloride channels [, ].

- Exploring its potential therapeutic benefits in conditions beyond constipation, such as inflammatory bowel disease and cancer [, ].

- Investigating alternative formulations and delivery methods to improve patient compliance and potentially reduce side effects [].

- Identifying biomarkers to predict treatment response and personalize therapy [].

Q18: Are there any known drug interactions with lubiprostone?

A20: While not extensively covered in the provided research, potential drug interactions, particularly with medications affecting gastrointestinal motility or absorption, should be considered [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)